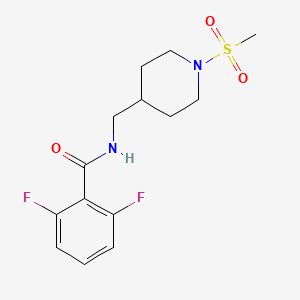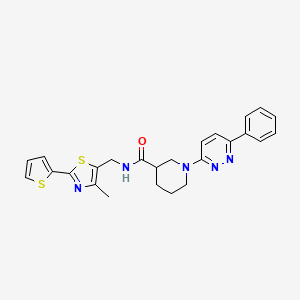![molecular formula C16H19N3O2S B2460871 3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 888434-71-7](/img/structure/B2460871.png)
3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule that contains an indole ring, a pyrimidine ring, and a sulfanyl group. Indole is a common structure in many natural compounds and pharmaceuticals, and it’s known for its versatility in chemical reactions . Pyrimidine is a basic structure in nucleotides, the building blocks of DNA and RNA.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the indole and pyrimidine rings. The methoxyethyl and propylsulfanyl groups would add some steric bulk to the molecule .Chemical Reactions Analysis
Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution at the C3 position . Pyrimidine rings can participate in nucleophilic substitution reactions at the carbonyl positions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, indole compounds are crystalline and have high melting points due to the stability of the indole ring .Applications De Recherche Scientifique
Leukotriene Synthesis Inhibition
One of the key applications involves the development of inhibitors for leukotriene synthesis. For instance, a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor was developed for clinical use, demonstrating efficacy in a murine model of allergen-induced asthma and completing phase 1 trials in healthy volunteers. This inhibitor showcases the compound's potential in treating inflammatory diseases by targeting leukotriene synthesis pathways (Hutchinson et al., 2009).
Antitumor Activity
Another application is in the field of oncology, where derivatives of this compound class have shown promising antitumor activities. A synthesis study reported antitumor activity in vitro and in vivo on various experimental tumor models, introducing a new class of antineoplastic agents (Nguyen et al., 1990).
Methuosis Induction in Cancer Cells
Furthermore, compounds within this chemical space have been identified as inducers of methuosis, a nonapoptotic form of cell death characterized by the accumulation of vacuoles derived from macropinosomes. This represents a novel approach to triggering cell death in cancers resistant to conventional therapies, such as glioblastoma and breast cancer (Robinson et al., 2012).
Hepatitis B Virus Inhibition
Additionally, certain derivatives have been evaluated as inhibitors of the hepatitis B virus (HBV), showcasing the potential of this compound class in antiviral therapy. Molecular docking studies have identified compounds with nanomolar inhibitory activity against HBV, highlighting their potential as new therapeutic agents (Ivashchenko et al., 2019).
Corrosion Inhibition
Beyond pharmaceutical applications, derivatives of "3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one" have been studied for their corrosion inhibition properties on mild steel in acidic solutions, demonstrating the compound's versatility and potential in materials science (Yadav et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-3-10-22-16-18-13-11-6-4-5-7-12(11)17-14(13)15(20)19(16)8-9-21-2/h4-7,17H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEDUGASFCPAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyridinylmethyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2460791.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-bromobenzamide](/img/structure/B2460794.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2460797.png)
![(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2460798.png)
![4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole](/img/structure/B2460799.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1H-pyrazol-3-yl)propanamide](/img/structure/B2460803.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-4-yl)methanone oxalate](/img/structure/B2460806.png)
![(E)-4-(Dimethylamino)-N-[1-(2-hydroxyphenyl)propyl]but-2-enamide](/img/structure/B2460808.png)
![3-((2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2460809.png)
